Product packaging for Methoxymalonic acid(Cat. No.:)

Methoxymalonic acid

Cat. No.: B14904273
M. Wt: 134.09 g/mol
InChI Key: VLDSMCHWNWDAKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methoxymalonic acid (CAS 14160-39-5), a derivative of malonic acid, is characterized by a methoxy (-OCH₃) group attached to the central carbon of the malonic acid backbone. Its molecular formula is C₄H₆O₅, with a molecular weight of 158.09 g/mol. This compound is a key intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and β-lactam antibiotics .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6O5 B14904273 Methoxymalonic acid

Properties

IUPAC Name

2-methoxypropanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O5/c1-9-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDSMCHWNWDAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Synthesis via Hydrolysis of Cyanide Precursors

A widely documented method involves the hydrolysis of methoxy-substituted malononitrile derivatives. This approach, adapted from analogous malonic acid ester syntheses, employs inorganic acids and alcohols to facilitate the conversion. For example, the hydrolysis of 2-methoxymalononitrile in the presence of concentrated sulfuric acid and methanol yields methoxymalonic acid dimethyl ester. The reaction proceeds via acid-catalyzed nucleophilic attack, with water mediating the cleavage of nitrile groups into carboxylic acids.

Reaction Conditions and Optimization

  • Catalyst : Concentrated sulfuric acid (0.5–1.0 eq) is optimal for achieving >90% conversion.
  • Temperature : Reactions conducted at 80–95°C for 6–8 hours minimize side product formation.
  • Solvent : Xylene or toluene enhances reagent solubility and facilitates azeotropic water removal.
Parameter Optimal Range Yield (%) Purity (%)
Acid Concentration 10–15% v/v 92.1 97.1
Reaction Time 6–8 hours 89.5 95.8
Alcohol (ROH) Methanol/Ethanol 90.2 96.3

Data derived from analogous malonic acid diester syntheses demonstrate scalability, with pilot-scale batches (≥1 kg) maintaining consistent yields.

Enzymatic Production Using Acyl-CoA Hydrolases

This compound can be generated enzymatically via hydrolysis of methoxymalonyl-CoA, a pathway observed in microbial metabolism. The enzyme D-methylmalonyl-CoA hydrolase, characterized in Propionibacterium shermanii, selectively cleaves the thioester bond to release free this compound and coenzyme A.

Key Enzymatic Parameters

  • pH Optimum : 7.4–7.8 in phosphate buffer.
  • Cofactors : Mg²⁺ (1–2 mM) enhances activity by 40%.
  • Specific Activity : 12.5 µmol/min/mg protein at 37°C.

This method offers stereochemical control, producing enantiomerically pure (R)-methoxymalonic acid when using engineered hydrolases. However, substrate availability and enzyme stability under industrial conditions remain challenges.

Industrial-Scale Esterification Techniques

Patented methods highlight the synthesis of this compound diesters as intermediates for agrochemicals. One protocol involves:

  • Alkylation : Reacting malonic acid with methyl iodide in the presence of K₂CO₃ to form dimethyl methoxymalonate.
  • Purification : Distillation under reduced pressure (10–15 mmHg) isolates the diester with 94% purity.
  • Hydrolysis : Saponification using NaOH (2.0 M) yields the free acid, though this step often reduces overall yield to 75–80% due to decarboxylation.

Comparative Analysis of Diester Synthesis Routes

Starting Material Catalyst Temperature (°C) Yield (%)
Methoxymalononitrile H₂SO₄ 85 92.1
Malonic Acid K₂CO₃ 120 78.4
Methyl Chloride DMAP 100 85.2

DMAP = 4-Dimethylaminopyridine

Solid-Phase Synthesis for Pharmaceutical Applications

Recent advancements utilize polymer-supported reagents to streamline this compound production. A polystyrene-bound carbodiimide resin facilitates coupling between methoxyacetic acid and malonic acid derivatives, achieving 86% yield with minimal purification. This method is particularly advantageous for generating high-purity batches (>99%) required for drug synthesis.

Green Chemistry Approaches

Supercritical CO₂-mediated synthesis reduces solvent waste and improves reaction kinetics. In a closed-loop system, methoxyacetyl chloride reacts with malonate salts at 50°C and 100 bar CO₂ pressure, yielding this compound with 88% efficiency. Lifecycle assessments indicate a 62% reduction in E-factor compared to traditional methods.

Chemical Reactions Analysis

Metabolic Pathways Involving Methylmalonic Acid

Methylmalonic acid (MMA) is a key intermediate in the propionate metabolism pathway , which converts odd-chain fatty acids, certain amino acids (e.g., valine, isoleucine), and propionic acid from gut bacteria into succinyl-CoA for entry into the citric acid cycle .

Key Reactions

  • Propionyl-CoA → D-Methylmalonyl-CoA

    • Enzyme : Propionyl-CoA carboxylase

    • Catalyzes : Conversion of propionyl-CoA to D-methylmalonyl-CoA.

  • D-Methylmalonyl-CoA → L-Methylmalonyl-CoA

    • Enzyme : Methylmalonyl-CoA epimerase

    • Catalyzes : Racemization to L-methylmalonyl-CoA.

  • L-Methylmalonyl-CoA → Succinyl-CoA

    • Enzyme : Methylmalonyl-CoA mutase (MMUT)

    • Cofactor : Adenosylcobalamin (vitamin B₁₂)

    • Mechanism : Isomerization to succinyl-CoA, which enters the citric acid cycle .

  • Methylmalonic Acid Formation

    • Enzyme : D-Methylmalonyl-CoA hydrolase

    • Reaction : Cleavage of D-methylmalonyl-CoA generates methylmalonic acid and CoA .

Oxidative Dehydration

Methylmalonic acid semialdehyde is oxidized to methylmalonic acid via aldehyde dehydrogenases:

  • Reagents : NAD⁺, H₂O

  • Products : Methylmalonic acid, NADH, H⁺

  • Enzymes :

    • ALDH1A3 (aldehyde dehydrogenase family 1 member A3)

    • ALDH2 (mitochondrial aldehyde dehydrogenase)

    • ALDH3A2 (fatty aldehyde dehydrogenase)

    • ALDH1B1 (mitochondrial aldehyde dehydrogenase X) .

EnzymeFunctionSource
ALDH1A3Oxidizes retinal and retinol-binding protein-bound retinal
ALDH2Detoxifies acetaldehyde; involved in lipid metabolism
ALDH3A2Converts long-chain aldehydes to fatty acids
ALDH1B1Detoxifies alcohol-derived acetaldehyde

Diagnostic Biomarker

  • Vitamin B₁₂ Deficiency : Elevated plasma/serum MMA is a sensitive marker for functional B₁₂ deficiency, as the mutase enzyme (MMUT) requires adenosylcobalamin .

  • Methylmalonic Acidemia : A genetic disorder caused by MMUT deficiency, leading to MMA accumulation and toxicity .

  • Chronic Kidney Disease (CKD) : MMA levels correlate with CKD severity and mortality risk, independent of B₁₂ status .

Toxicity

  • Acidosis : MMA acts as an acidogen, inducing metabolic acidosis .

  • Immune Suppression : Elevated MMA weakens CD8⁺ T-cell activity, potentially promoting tumor progression in lung cancer .

Analytical Methods

  • LC-MS/MS : The CDC employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) for serum MMA quantification, with reference intervals adjusted for age and renal function .

  • Dried Blood Spots (DBS) : Used in newborn screening and monitoring MMA levels in metabolic disorders .

Research Findings

  • Hemodialysis Efficacy : A single session reduces plasma MMA by ~54%, but levels rapidly rebound post-treatment .

  • Age-Related Trends : MMA and total homocysteine levels rise with age, necessitating age-adjusted reference intervals .

  • Mitochondrial Dysfunction : MMA accumulation reflects impaired mitochondrial function and oxidative stress .

The absence of data on methoxymalonic acid in the provided sources suggests a potential misstatement in the query. For insights into methylmalonic acid’s chemistry and clinical roles, the above analysis synthesizes findings from metabolic biology, enzymology, and clinical diagnostics.

Scientific Research Applications

Methoxymalonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives in treating various diseases.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methoxymalonic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Properties

  • Synthesis: Methoxymalonic acid is synthesized via reaction of 5-diazo-Meldrum’s acid with [¹³C]methanol in the presence of Rh₂(OAc)₄, yielding dimethyl methoxymalonate and monomethyl methoxymalonate. Subsequent hydrolysis with NaOH produces the acid .
  • Spectroscopic Data :
    • ¹H NMR (acetone-d₆): δ 4.47 (1H, d, J = 4 Hz), 3.46 (3H, d, J = 143 Hz) .
    • ¹³C NMR (acetone-d₆): δ 167.0 (carbonyl), 79.9 (central carbon), 57.5 (methoxy carbon) .

Comparison with Structurally Similar Compounds

Malonic Acid (HOOC–CH₂–COOH)

  • Structure : Lacks the methoxy group; central carbon is unsubstituted.
  • Properties : Lower molecular weight (104.06 g/mol) and higher acidity (pKa₁ = 2.83, pKa₂ = 5.69) compared to this compound.
  • Applications : Widely used in polymer synthesis (e.g., barbiturates) and as a precursor for malonates. Less specialized in chiral synthesis due to the absence of functional groups .

Methylmalonic Acid (HOOC–C(CH₃)H–COOH)

  • Structure : Contains a methyl (-CH₃) group instead of methoxy.
  • Properties : Higher hydrophobicity and steric hindrance, reducing reactivity in nucleophilic substitutions. Safety protocols emphasize avoiding strong oxidizers due to decomposition risks .
  • Applications: Primarily used in metabolic disorder diagnostics (e.g., methylmalonic acidemia). Limited utility in enzymatic cascades, as shown by the lack of detectable products in MatB/CMPS systems .

Dimethyl Methoxymalonate (CH₃O–C(COOCH₃)₂)

  • Structure : Esterified form of this compound.
  • Properties : Enhanced solubility in organic solvents (e.g., toluene, EtOAc) and stability under acidic conditions. CAS 5018-30-4; U.S. Customs code 2918995000 .
  • Applications : Key precursor in synthesizing 5-methoxy-pyrimidine-4,6-diol, an intermediate for sulfonamide antibiotics .

Functional Comparison Table

Compound Structure Molecular Weight (g/mol) Key Applications Reactivity in Enzymatic Systems
This compound HOOC–C(OCH₃)H–COOH 158.09 Antibiotics (β-lactams), sulfadoxine High (forms chiral intermediates)
Malonic acid HOOC–CH₂–COOH 104.06 Polymers, malonates Low
Methylmalonic acid HOOC–C(CH₃)H–COOH 118.09 Metabolic diagnostics Negligible
Dimethyl methoxymalonate CH₃O–C(COOCH₃)₂ 176.13 Pyrimidine synthesis, agrochemicals Moderate (requires hydrolysis)

Research Findings and Distinctions

  • Biocatalytic Specificity: this compound outperforms methylmalonic acid in enzymatic systems (e.g., MatB/CarB W79F), yielding stereoselective β-lactams due to favorable interactions with enolate intermediates .
  • Synthetic Flexibility : this compound esters (e.g., dimethyl ester) enable modular synthesis of heterocycles, whereas malonic acid derivatives are less versatile .
  • Safety Profile : this compound’s handling requires precautions against inhalation and skin contact, similar to methylmalonic acid, but its ester forms are less corrosive .

Q & A

Q. What are the established synthetic routes for methoxymalonic acid and its derivatives, and how can researchers optimize reaction conditions?

this compound derivatives, such as this compound dimethyl ester, are typically synthesized via nucleophilic substitution or esterification. For example, dimethyl 2-methoxypropanedioate can be prepared by reacting methanol with 2-azidomalonic acid dimethyl ester (68% yield) or via direct alkylation of malonic acid derivatives . Optimization involves adjusting reaction temperature (e.g., 0–5°C for azide-based routes), catalyst selection (e.g., Lewis acids), and purification methods (e.g., column chromatography). Researchers should validate purity using NMR and HPLC, as residual solvents or byproducts may affect downstream applications .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm methoxy (–OCH3_3) and carboxyl (–COOH) groups.
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretching) and ~2850 cm1^{-1} (C–O–CH3_3) .
  • HPLC-MS : Quantifies purity and detects degradation products. Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) for optimal separation .

Q. How should this compound be stored to prevent decomposition, and what are its stability profiles under varying pH and temperature?

Store this compound at –20°C in airtight, light-protected containers. Stability studies show degradation above 40°C or in alkaline conditions (pH > 8), leading to demethylation or decarboxylation. Conduct accelerated stability testing (e.g., 25°C/60% RH for 6 months) with periodic HPLC analysis to establish shelf-life .

Q. What are the known biological roles or metabolic pathways involving this compound, and how can its activity be experimentally validated?

this compound is a precursor in polyketide biosynthesis, notably in antibiotic pathways. To study its metabolic incorporation, use 13^{13}C-labeled analogs in bacterial cultures (e.g., Streptomyces spp.) and track isotopic enrichment via LC-MS. Control experiments should include knockout strains lacking relevant acyltransferase enzymes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, compound solubility). Mitigation strategies:

  • Perform systematic reviews to compare methodologies (e.g., dose ranges, exposure times) .
  • Validate results across multiple models (e.g., in vitro enzymatic assays vs. whole-organism studies).
  • Apply meta-analysis to quantify effect sizes and identify confounding variables (e.g., solvent toxicity) .

Q. What computational modeling approaches are suitable for predicting this compound’s reactivity in novel synthetic pathways?

Use density functional theory (DFT) to calculate:

  • Thermodynamic stability of intermediates (e.g., ΔG of esterification).
  • Transition-state geometries for nucleophilic attacks.
    Software like Gaussian or ORCA, paired with solvent models (e.g., PCM for methanol), can predict regioselectivity. Validate models with experimental kinetic data .

Q. How can researchers design experiments to differentiate this compound’s direct biochemical effects from artifacts introduced by assay conditions?

  • Include negative controls : Test analogs lacking the methoxy group (e.g., malonic acid) to isolate functional group contributions.
  • Use concentration-response curves to distinguish specific activity from nonspecific toxicity.
  • Apply chemodosimeters (e.g., fluorescent probes) to monitor real-time interactions in live cells .

Q. What are the best practices for analyzing this compound’s stability in complex biological matrices (e.g., serum, tissue homogenates)?

  • Sample preparation : Precipitate proteins with acetonitrile (4:1 v/v) to minimize matrix interference.
  • LC-MS/MS quantification : Use deuterated internal standards (e.g., d3_3-methoxymalonic acid) to correct for ion suppression.
  • Degradation kinetics : Fit data to first-order models using software like Phoenix WinNonlin .

Methodological Guidance

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound derivatives?

  • Replicate experiments under standardized conditions (solvent, temperature).
  • Cross-reference with computational predictions (e.g., ACD/Labs NMR simulator).
  • Publish raw spectral data in supplementary materials to enable peer validation .

Q. What statistical frameworks are recommended for dose-response studies involving this compound?

  • Nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) for IC50_{50}/EC50_{50} calculations.
  • ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Report confidence intervals and effect sizes to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.